molecular formula C5H9Br B12089078 1-Butene, 2-bromo-3-methyl- CAS No. 31844-96-9

1-Butene, 2-bromo-3-methyl-

Cat. No.: B12089078
CAS No.: 31844-96-9
M. Wt: 149.03 g/mol
InChI Key: URVWKTROBMKSAQ-UHFFFAOYSA-N
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Description

1-Butene, 2-bromo-3-methyl- is an organic compound with the molecular formula C5H9Br. It is also known by other names such as γ,γ-Dimethylallyl bromide, Prenyl bromide, and 3-Methyl-2-butenyl bromide . This compound is a colorless to yellow liquid with a distinct odor and is used in various chemical reactions and industrial applications.

Chemical Reactions Analysis

1-Butene, 2-bromo-3-methyl- undergoes various chemical reactions, including:

Common reagents used in these reactions include strong bases like potassium tert-butoxide, and nucleophiles such as sodium azide or potassium cyanide. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-Butene, 2-bromo-3-methyl- involves its reactivity as an alkylating agent. In substitution reactions, the bromine atom is replaced by a nucleophile, forming a new carbon-nucleophile bond. In elimination reactions, the compound undergoes dehydrohalogenation to form alkenes, with the base abstracting a proton from the β-carbon and the bromine atom leaving as a bromide ion .

Comparison with Similar Compounds

1-Butene, 2-bromo-3-methyl- can be compared with other similar compounds such as:

The uniqueness of 1-Butene, 2-bromo-3-methyl- lies in its specific reactivity and applications in organic synthesis, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-bromo-3-methylbut-1-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9Br/c1-4(2)5(3)6/h4H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URVWKTROBMKSAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Br
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20464645
Record name 1-Butene, 2-bromo-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20464645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.03 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31844-96-9
Record name 1-Butene, 2-bromo-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20464645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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